Cephalosporinase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cephalosporinase is a type of beta-lactamase enzyme that hydrolyzes cephalosporins, a class of beta-lactam antibiotics. These enzymes are produced by various bacteria and confer resistance to cephalosporin antibiotics by breaking down the beta-lactam ring, rendering the antibiotic ineffective .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cephalosporinase enzymes are typically produced through recombinant DNA technology. The genes encoding this compound are cloned into suitable expression vectors and introduced into host organisms such as Escherichia coli. The host organisms are then cultured under specific conditions to induce the expression of the enzyme .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is purified using techniques such as affinity chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cephalosporinase primarily catalyzes the hydrolysis of the beta-lactam ring in cephalosporins. This reaction involves the addition of a water molecule, leading to the opening of the beta-lactam ring and inactivation of the antibiotic .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme itself acts as a catalyst, facilitating the reaction without being consumed .

Major Products: The major product of the hydrolysis reaction is a cephalosporin derivative with an open beta-lactam ring, which lacks antibacterial activity .

Aplicaciones Científicas De Investigación

Cephalosporinase enzymes are extensively studied in various fields:

Chemistry: In chemistry, this compound is used to study enzyme kinetics and mechanisms of antibiotic resistance. Researchers investigate how modifications to the enzyme or substrate can affect the reaction rate and specificity .

Biology: In biology, this compound is used as a tool to understand bacterial resistance mechanisms. Studies focus on the genetic regulation of this compound production and the evolutionary aspects of resistance .

Medicine: In medicine, this compound is crucial for developing new antibiotics and beta-lactamase inhibitors. Understanding how this compound works helps in designing drugs that can evade or inhibit the enzyme, thereby restoring the efficacy of cephalosporins .

Industry: In the pharmaceutical industry, this compound is used in quality control to test the stability and efficacy of cephalosporin antibiotics. It is also employed in the production of semi-synthetic cephalosporins .

Mecanismo De Acción

Cephalosporinase exerts its effects by binding to the beta-lactam ring of cephalosporins and catalyzing its hydrolysis. The enzyme’s active site contains serine residues that form a covalent bond with the beta-lactam ring, facilitating its cleavage. This reaction disrupts the peptidoglycan synthesis in bacterial cell walls, leading to the inactivation of the antibiotic .

Comparación Con Compuestos Similares

Penicillinase: Another type of beta-lactamase that hydrolyzes penicillins.

Carbapenemase: Hydrolyzes carbapenems, a class of beta-lactam antibiotics.

Extended-Spectrum Beta-Lactamases (ESBLs): Hydrolyze a wide range of beta-lactam antibiotics, including penicillins and cephalosporins.

Uniqueness: Cephalosporinase is unique in its specificity for cephalosporins. Unlike penicillinase, which primarily targets penicillins, this compound has a higher affinity for the beta-lactam ring in cephalosporins. This specificity makes it a critical factor in cephalosporin resistance .

Propiedades

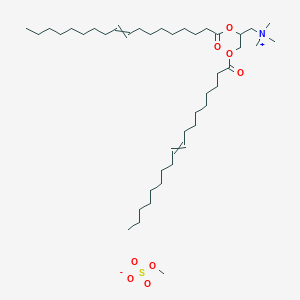

Número CAS |

8002-26-4 |

|---|---|

Fórmula molecular |

C108H93Cl4N29O8 |

Peso molecular |

2066.9 g/mol |

Nombre IUPAC |

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |

InChI |

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |

Clave InChI |

ZSJYLJDUCRBLEX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

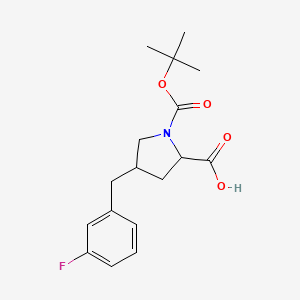

![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)

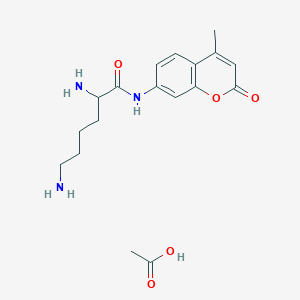

![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)

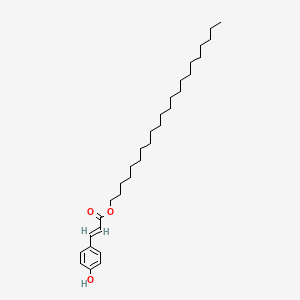

![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

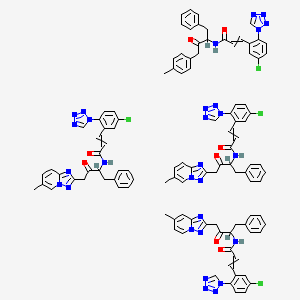

![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)

![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)